N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using suitable alkyl halides.
Coupling with 3,5-Dimethoxybenzoic Acid: The final step involves coupling the thiadiazole derivative with 3,5-dimethoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiols or amines.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The benzamide moiety could enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to the presence of both the thiadiazole ring and the 3,5-dimethoxybenzamide moiety. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds. The specific substitution pattern on the benzamide ring can also influence its binding properties and overall efficacy in various applications.
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)9-13-18-19-15(23-13)17-14(20)10-6-11(21-4)8-12(7-10)22-5/h6-8H,9H2,1-5H3,(H,17,19,20) |
InChI Key |
RQNWUUHQIGHHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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